4-chloromethyl-2-methyl-1-trityl-1H-imidazole
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Overview
Description
4-Chloromethyl-2-methyl-1-trityl-1H-imidazole is a synthetic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring structure This particular compound is characterized by the presence of a chloromethyl group at the 4-position, a methyl group at the 2-position, and a trityl group at the 1-position of the imidazole ring
Preparation Methods
The synthesis of 4-chloromethyl-2-methyl-1-trityl-1H-imidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole . Another approach involves the use of a one-pot, four-component synthesis, where a mixture of 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate is heated under solvent-free conditions to yield the imidazole .
Industrial production methods for this compound typically involve optimizing these synthetic routes to achieve higher yields and purity. The choice of reagents, catalysts, and reaction conditions can significantly impact the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-Chloromethyl-2-methyl-1-trityl-1H-imidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Substitution: The chloromethyl group can be substituted with various nucleophiles to introduce different functional groups, leading to the formation of diverse imidazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can yield imidazole derivatives with different substituents at the 4-position.
Scientific Research Applications
4-Chloromethyl-2-methyl-1-trityl-1H-imidazole has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules.
In biology and medicine, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound can be used as a precursor for the synthesis of pharmaceutical agents with potential therapeutic applications . Additionally, its ability to interact with biological targets makes it a useful tool in biochemical research.
In industry, this compound is used in the production of agrochemicals, dyes, and other functional materials. Its versatility and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of 4-chloromethyl-2-methyl-1-trityl-1H-imidazole involves its interaction with specific molecular targets and pathways. The presence of the chloromethyl group allows for covalent bonding with nucleophilic sites on target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes, receptors, and other proteins, resulting in various biological effects.
The trityl group provides steric hindrance and enhances the compound’s stability, while the methyl group at the 2-position can influence its electronic properties. These structural features collectively contribute to the compound’s unique mechanism of action and its ability to interact with diverse molecular targets.
Comparison with Similar Compounds
4-Chloromethyl-2-methyl-1-trityl-1H-imidazole can be compared with other imidazole derivatives to highlight its uniqueness. Similar compounds include:
4-Methyl-1-trityl-1H-imidazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
4-(Chloromethyl)-1H-imidazole:
1-Trityl-1H-imidazole: Lacks both the chloromethyl and methyl groups, affecting its reactivity and applications.
Properties
CAS No. |
132287-52-6 |
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Molecular Formula |
C24H21ClN2 |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
4-(chloromethyl)-2-methyl-1-tritylimidazole |
InChI |
InChI=1S/C24H21ClN2/c1-19-26-23(17-25)18-27(19)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18H,17H2,1H3 |
InChI Key |
HHPSOTPJLSXAFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CCl |
Origin of Product |
United States |
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